

A comparative study of aluminum 6xxx and 7xxx series alloys

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Introduction

Aluminum alloys are widely utilized across various industries due to their favorable strength-to-weight ratio, corrosion resistance, and versatility. Among the numerous series of aluminum alloys, the 6xxx and 7xxx series stand out for their distinct properties and applications. The 6xxx series, primarily alloyed with magnesium and silicon, are known for their good formability, weldability, and corrosion resistance. In contrast, the 7xxx series, with zinc as the principal alloying element, are renowned for their exceptional strength, often comparable to that of some steels. This guide provides a comprehensive comparison of the 6xxx and 7xxx series aluminum alloys, supported by experimental data and detailed protocols, to assist researchers, scientists, and engineers in material selection and application development.

Table 1: General Properties and Applications of 6xxx and 7xxx Aluminum Alloys



| Property | 6xxx Series Alloys (e.g., 6061) | 7xxx Series Alloys (e.g., 7075) |
|---------------------------|--|--|
| Primary Alloying Elements | Magnesium (Mg), Silicon (Si) | Zinc (Zn), Magnesium (Mg), Copper (Cu) |
| Key Characteristics | Good formability, weldability, and corrosion resistance; moderate strength. | Very high strength, good hardness, and machinability in the annealed condition. |
| Common Applications | Architectural applications, automotive components, marine frames, bicycle frames, and general structural components. | Aerospace structures, high- performance automotive parts, military applications, and high- stress components. |

Data Presentation

The following tables summarize the quantitative data for representative alloys from the 6xxx and 7xxx series, specifically 6061-T6 and 7075-T6, to facilitate a direct comparison of their mechanical and physical properties.

Table 2: Mechanical Properties of 6061-T6 vs. 7075-T6

Aluminum Alloys

| Mechanical Property | 6061-T6 Aluminum | 7075-T6 Aluminum |
|---------------------|----------------------|----------------------|
| Tensile Strength | 310 MPa (45,000 psi) | 572 MPa (83,000 psi) |
| Yield Strength | 276 MPa (40,000 psi) | 503 MPa (73,000 psi) |
| Shear Strength | 207 MPa (30,000 psi) | 331 MPa (48,000 psi) |
| Elongation at Break | 12 - 17% | 9 - 11% |
| Brinell Hardness | 95 HB | 150 HB |
| Machinability | Good | Fair |



Table 3: Physical and Thermal Properties of 6061-T6 vs.

7075-T6 Aluminum Alloys

| Physical Property | 6061-T6 Aluminum | 7075-T6 Aluminum |
|----------------------|------------------------|------------------------|
| Density | 2.70 g/cm ³ | 2.81 g/cm ³ |
| Melting Point | 582 - 652 °C | 477 - 635 °C |
| Thermal Conductivity | 167 W/m-K | 130 W/m-K |

Table 4: Corrosion Resistance Comparison

| Corrosion Characteristic | 6xxx Series Alloys (e.g., 6061) | 7xxx Series Alloys (e.g., 7075) |
|---|---------------------------------|--|
| General Corrosion Resistance | Excellent | Good to Fair |
| Stress Corrosion Cracking (SCC) Resistance | High | Low to Moderate (highly dependent on temper) |
| Corrosion Rate in 3.5% NaCl Solution (Example) | Lower | Higher |

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Tensile Testing (ASTM E8/E8M)

Objective: To determine the ultimate tensile strength, yield strength, and elongation of the aluminum alloys.

Methodology:

• Specimen Preparation: Prepare standardized tensile test specimens from the 6xxx and 7xxx series alloys as per the dimensions specified in ASTM E8/E8M.



- Test Setup: Mount the specimen in a universal testing machine equipped with an extensometer.
- Loading: Apply a uniaxial tensile load to the specimen at a constant strain rate until fracture.
- Data Acquisition: Continuously record the applied load and the elongation of the specimen.
- Analysis: From the stress-strain curve, determine the ultimate tensile strength, yield strength (typically at 0.2% offset), and the percentage of elongation at fracture.

Stress Corrosion Cracking (SCC) Testing (ASTM G47)

Objective: To evaluate the susceptibility of the aluminum alloys to stress corrosion cracking.

Methodology:

- Specimen Preparation: Machine C-ring or tension specimens from the alloys, as detailed in ASTM G47. The orientation of the specimen relative to the grain structure of the material is critical, with the short-transverse direction being the most susceptible for 7xxx series alloys.
- Stressing: Apply a constant strain to the specimens using stressing rings or jigs to a specified percentage of the material's yield strength.
- Environment: Expose the stressed specimens to an alternate immersion in a 3.5% sodium chloride (NaCl) solution. The standard cycle consists of 10 minutes of immersion followed by 50 minutes of drying in air.
- Duration: The test duration is typically 20 days for 7xxx alloys, unless cracking occurs sooner. For long transverse specimens, a 40-day duration is recommended.
- Inspection: Visually inspect the specimens at regular intervals for the appearance of cracks.
- Evaluation: The time to failure for each specimen is recorded. A shorter time to failure indicates a higher susceptibility to SCC.

Weldability Testing (Arc Welding)

Objective: To compare the weldability of 6xxx and 7xxx series aluminum alloys.



Methodology:

- Material Preparation: Prepare plates of the 6xxx and 7xxx series alloys of similar thickness.
 Clean the surfaces to be welded to remove oxides and contaminants.
- Welding Process: Use a gas tungsten arc welding (GTAW) or gas metal arc welding (GMAW) process.
- Filler Metal Selection:
 - For 6xxx series (e.g., 6061), use a 4xxx (e.g., 4043) or 5xxx (e.g., 5356) series filler metal.
 - For 7xxx series (e.g., 7075), welding is generally not recommended due to high susceptibility to hot cracking. If attempted, a 5xxx series filler metal may be used, but the resulting weld will have significantly lower strength than the base metal.
- Welding Parameters: Maintain consistent welding parameters (current, voltage, travel speed, and shielding gas flow rate) for all test welds.
- Post-Weld Inspection:
 - Visual Inspection: Examine the weld bead for surface defects such as cracks, porosity,
 and undercut.
 - Radiographic Testing: Use X-ray inspection to detect internal defects like porosity and lack of fusion.
 - Mechanical Testing: Conduct tensile and bend tests on welded specimens to evaluate the strength and ductility of the weld joint.

Anodizing and Corrosion Resistance Evaluation

Objective: To assess the effect of anodizing on the corrosion resistance of 6xxx and 7xxx series alloys.

Methodology:

Anodizing:



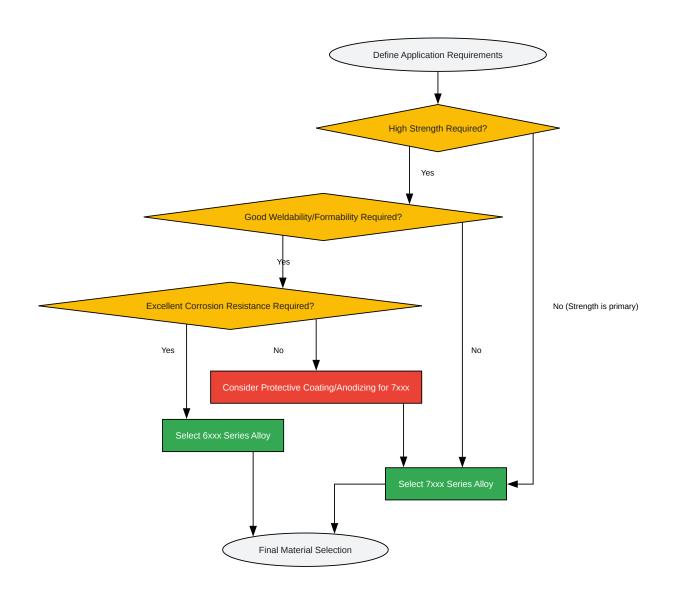
- Prepare specimens of both alloy series.
- Perform hard anodizing in a sulfuric acid electrolyte at a low temperature (e.g., -5 °C) and a constant current density (e.g., 1.6-2.8 A/dm²) for a specific duration (e.g., 30-60 minutes).
- Corrosion Testing (Potentiodynamic Polarization):
 - Immerse both anodized and non-anodized specimens in a 3.5 wt.% NaCl solution.
 - Use a three-electrode electrochemical cell with the specimen as the working electrode, a
 platinum counter electrode, and a saturated calomel reference electrode.
 - Scan the potential from a cathodic to an anodic value and record the resulting current density to generate potentiodynamic polarization curves.

Analysis:

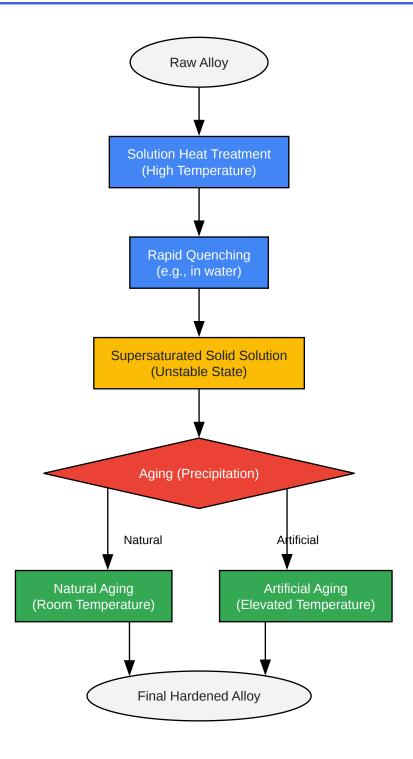
- From the polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr indicates better corrosion resistance.
- Compare the results for the anodized and non-anodized specimens of both alloy series.
 Anodizing has been shown to reduce the corrosion rate of 7075 aluminum.

Mandatory Visualization Diagram 1: Alloy Selection Workflow

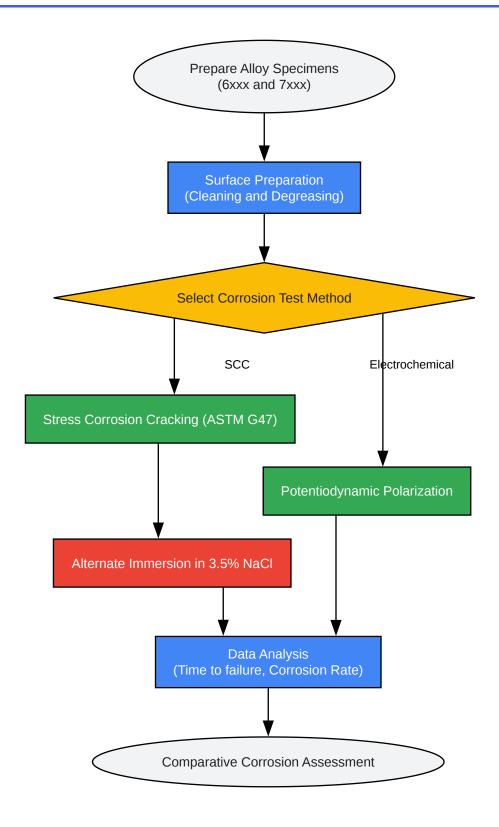












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